molecular formula C36H42N4O4 B1218813 Bacteriopheophorbide c methyl ester CAS No. 81689-98-7

Bacteriopheophorbide c methyl ester

Cat. No. B1218813
CAS RN: 81689-98-7
M. Wt: 594.7 g/mol
InChI Key: KFGVHLJPXALCMG-FLOOPIEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacteriopheophorbide c methyl ester, also known as Bacteriopheophorbide c methyl ester, is a useful research compound. Its molecular formula is C36H42N4O4 and its molecular weight is 594.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bacteriopheophorbide c methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bacteriopheophorbide c methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81689-98-7

Product Name

Bacteriopheophorbide c methyl ester

Molecular Formula

C36H42N4O4

Molecular Weight

594.7 g/mol

IUPAC Name

methyl 3-[(21S,22S)-11,26-diethyl-4-hydroxy-16-(1-hydroxyethyl)-12,17,19,21-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate

InChI

InChI=1S/C36H42N4O4/c1-9-21-16(3)25-14-28-31(20(7)41)18(5)34(39-28)19(6)33-17(4)23(11-12-30(43)44-8)35(40-33)24-13-29(42)32-22(10-2)27(38-36(24)32)15-26(21)37-25/h14-15,17,20,23,40-42H,9-13H2,1-8H3/t17-,20?,23-/m0/s1

InChI Key

KFGVHLJPXALCMG-FLOOPIEZSA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C

synonyms

acteriopheophorbide c methyl ester
methyl bacteriopheophorbide c

Origin of Product

United States

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